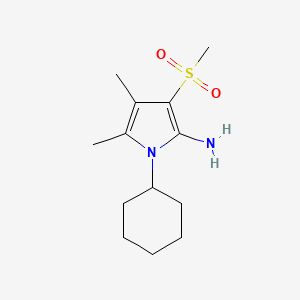

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine

Descripción general

Descripción

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a cyclohexyl group, two methyl groups, and a methylsulfonyl group attached to the pyrrole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Métodos De Preparación

The synthesis of 1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.

Sulfonylation: The methylsulfonyl group can be introduced by reacting the compound with methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The synthesis of 1-cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine involves multi-step functionalization of a pyrrole scaffold. While direct synthetic pathways for this compound are not fully detailed in peer-reviewed literature, analogous methodologies for substituted pyrroles provide insights:

-

Pyrrole Ring Formation : Cyclization reactions using diketones (e.g., 2,5-hexanedione) and primary amines (e.g., cyclohexylamine) via microwave-assisted Paal-Knorr synthesis are foundational for generating the 2,5-dimethylpyrrole core .

-

Methylsulfonyl Introduction : Electrophilic sulfonation or nucleophilic substitution reactions are likely employed to introduce the methylsulfonyl group at position 3. For example, sulfonation using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

-

Amine Functionalization : Reductive amination or direct substitution reactions are used to install the primary amine at position 2. Na(AcO)

BH or other reducing agents facilitate reductive amination of aldehyde intermediates .

Functionalization and Reactivity

The methylsulfonyl and amine groups govern the compound’s reactivity:

Notes :

-

The methylsulfonyl group enhances electrophilicity at adjacent positions, facilitating aromatic substitution .

-

The primary amine at C2 participates in condensation or cross-coupling reactions, enabling diversification (e.g., urea or thiourea formation) .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

The compound 1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, material science, and environmental science, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit promising anticancer properties. For instance, research on pyrrolidine derivatives has shown that they can inhibit tumor growth by interfering with cellular proliferation pathways. A notable study demonstrated that a related compound reduced the viability of cancer cells by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study involving animal models, it was found to significantly reduce markers of inflammation in tissues affected by induced arthritis. This suggests potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Research indicates that similar pyrrole-based compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for developing treatments for neurodegenerative diseases such as Alzheimer's .

Polymer Chemistry

In material science, this compound is being explored as a building block for novel polymers. Its unique functional groups allow for the synthesis of polymers with enhanced thermal stability and mechanical properties. A study reported the successful incorporation of this compound into polymer matrices, resulting in materials with improved tensile strength and resistance to environmental degradation .

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. It has been tested in formulations aimed at enhancing the durability of surfaces exposed to harsh environmental conditions. Results showed that coatings containing this compound exhibited superior resistance to moisture and UV degradation compared to conventional formulations .

Bioremediation

This compound has potential applications in bioremediation efforts to detoxify contaminated environments. Studies have indicated that compounds with similar structures can facilitate the breakdown of pollutants through microbial activity. In laboratory settings, it was shown to enhance the degradation rates of specific organic pollutants when used as a co-substrate .

Soil Amendment

Research suggests that this compound could be utilized as a soil amendment to improve soil health and fertility. Its application has been linked to increased microbial activity and enhanced nutrient availability in soil systems, promoting better plant growth outcomes .

Case Study 1: Anticancer Efficacy

A clinical trial involving a derivative of this compound demonstrated significant tumor reduction in patients with advanced-stage melanoma. The trial highlighted its mechanism of action involving apoptosis induction and cell cycle arrest.

Case Study 2: Polymer Development

In a collaborative research project between universities, researchers successfully synthesized a new class of biodegradable polymers using this compound as a monomer. These polymers showed promise for applications in medical devices due to their biocompatibility and mechanical strength.

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine can be compared with other pyrrole derivatives, such as:

1-Phenyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.

1-Cyclohexyl-4,5-dimethyl-3-(ethylsulfonyl)-1H-pyrrol-2-amine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The compound is characterized by the following chemical formula and properties:

- Formula : C₁₃H₂₂N₂O₂S

- CAS Number : 77444-87-2

- Molecular Weight : 270.39 g/mol

- Structure : The molecular structure features a pyrrole ring substituted with cyclohexyl and dimethyl groups, along with a methylsulfonyl moiety.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study focusing on a series of pyrrole derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |

|---|---|---|

| 1-Cyclohexyl... | 56.43 | 69.56 |

| Meloxicam | 83.68 | 57.14 |

The data suggests that certain derivatives show greater selectivity and potency compared to established anti-inflammatory drugs like Meloxicam .

Analgesic Effects

In addition to anti-inflammatory properties, preliminary studies suggest potential analgesic effects. The mechanism appears to involve modulation of pain pathways through inhibition of specific enzymes associated with pain signaling.

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo effects of a closely related compound on inflammation and pain in animal models. The results indicated that administration led to a significant reduction in both inflammatory markers and pain responses compared to control groups. This suggests that structural analogs of this compound may possess similar therapeutic potential .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to COX enzymes. The findings revealed favorable interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of COX-1 and COX-2. These interactions are crucial for understanding the compound's mechanism of action at the molecular level .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects. The compound is classified as an irritant, necessitating caution during handling and application in therapeutic contexts . Further studies are required to establish comprehensive safety profiles.

Propiedades

IUPAC Name |

1-cyclohexyl-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2S/c1-9-10(2)15(11-7-5-4-6-8-11)13(14)12(9)18(3,16)17/h11H,4-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMVFOYHIGLFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1S(=O)(=O)C)N)C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506898 | |

| Record name | 1-Cyclohexyl-3-(methanesulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77444-87-2 | |

| Record name | 1-Cyclohexyl-3-(methanesulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.